4-Bromo-2,3-difluorobenzaldehyde
Overview
Description
4-Bromo-2,3-difluorobenzaldehyde is an important fluorinated benzaldehyde derivative with the molecular formula C7H3BrF2O. It is widely used as an intermediate in the synthesis of various organic compounds, particularly in the production of liquid crystal materials . The presence of bromine and fluorine atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,3-difluorobenzaldehyde can be synthesized through several methods. One common approach involves the formylation of o-difluorobenzene to obtain 2,3-difluorobenzaldehyde, followed by bromination to introduce the bromine atom at the 4-position . Another method involves the use of 2,3-difluorotoluene as a starting material, which undergoes chlorination, hydrolysis, and subsequent bromination to yield the desired product .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and reagents to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to convert the aldehyde group to a carboxylic acid.
Major Products
Substitution: Products include various substituted benzaldehydes depending on the nucleophile used.
Oxidation: The major product is 4-bromo-2,3-difluorobenzoic acid.
Reduction: The major product is 4-bromo-2,3-difluorobenzyl alcohol.
Scientific Research Applications
4-Bromo-2,3-difluorobenzaldehyde is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-difluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards the target . In the context of liquid crystal materials, the compound contributes to the alignment and stability of the liquid crystal phases due to its unique molecular structure .
Comparison with Similar Compounds
4-Bromo-2,3-difluorobenzaldehyde can be compared with other similar compounds such as:
4-Bromo-2,5-difluorobenzaldehyde: Similar in structure but with different fluorine atom positions, leading to variations in chemical reactivity and applications.
4-Bromo-2,6-difluorobenzaldehyde: Another isomer with distinct properties and uses in organic synthesis.
2,3-Difluorobenzaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable in specialized applications such as liquid crystal technology and pharmaceutical synthesis .
Properties
IUPAC Name |
4-bromo-2,3-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOLPSNRLZLWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650539 | |
Record name | 4-Bromo-2,3-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644985-24-0 | |
Record name | 4-Bromo-2,3-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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